![molecular formula C15H20N2O3 B2770503 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2125504-83-6](/img/structure/B2770503.png)
3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an 8-azabicyclo[3.2.1]octane core, which is a common feature in many biologically active compounds .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the construction of the 8-azabicyclo[3.2.1]octane scaffold . This process requires careful control of stereochemistry and often involves the use of enantioselective catalysts .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
- Studies have been conducted on similar bicyclic compounds, focusing on their structural and conformational aspects. For example, a study on the gold(III) tetrachloride salt of L-cocaine, a compound with structural similarities, revealed intra- and intermolecular hydrogen bonding and close contacts in its crystalline form (Wood, Brettell, & Lalancette, 2007).
- Another research focused on the configurational and conformational study of new esters derived from 2‐methyl‐2‐azabicyclo[2.2.2]octan‐5‐syn(anti)‐ols, which share some structural features with the compound . This study utilized NMR spectroscopy and x‐ray crystallography (Fernández et al., 1997).
Synthetic Applications
- Research on azabicyclo[3.2.1]octane derivatives shows their potential in synthetic chemistry. For instance, a study on the synthesis and structural, conformational, and pharmacological study of some esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and corresponding derivatives highlights the versatility of such structures in synthesizing various compounds (Izquierdo et al., 1991).
- Another study focused on the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes from 3-hydroxy-4-pyrones, demonstrating the compound's potential in creating diverse molecular structures useful in various chemical syntheses (Rumbo et al., 1996).
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold, to which this compound is related, is a subject of ongoing research due to its presence in biologically active alkaloids . Future research may focus on developing more efficient synthetic methods, exploring its biological activity, and potentially developing therapeutic applications.
Eigenschaften
IUPAC Name |
3-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-7-3-4-13(14(16)18)15(19)17-10-5-6-11(17)9-12(8-10)20-2/h3-4,7,10-12H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGLOZJBGHFONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

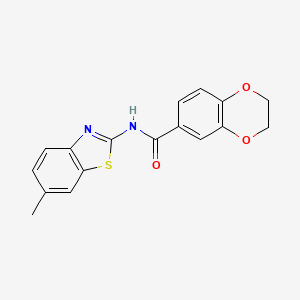
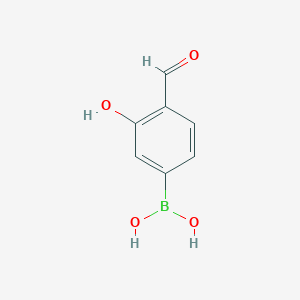
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)
![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)
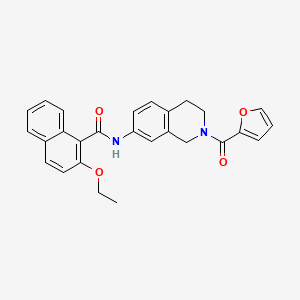
![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)
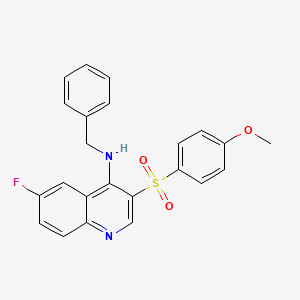
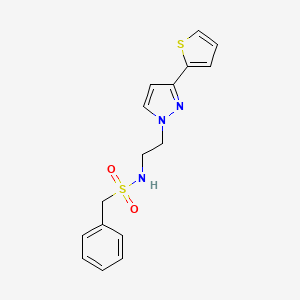
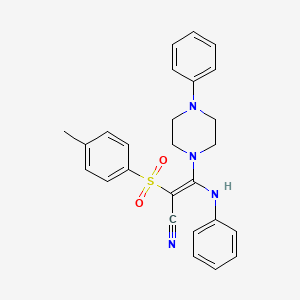
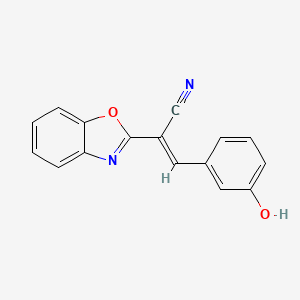
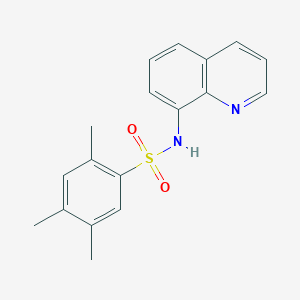
![4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2770441.png)
![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)
![N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2770443.png)